Acetyltrimethylsilane

描述

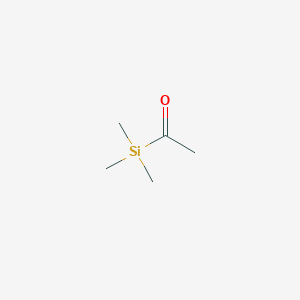

Acetyltrimethylsilane is an organosilicon compound with the chemical formula (CH₃)₃SiCOCH₃. It is commonly used as a protective agent for alcohols and amines in organic synthesis. This compound is also utilized as a reagent in various reactions, including trimethylsilylation, condensation, carbon-carbon bond formation, and reductive amination reactions .

准备方法

Synthetic Routes and Reaction Conditions

Acetyltrimethylsilane is typically synthesized by reacting trimethylchlorosilane with acetic anhydride. The reaction conditions can be adjusted according to the needs of the laboratory . Another method involves the oxidation of 1-trimethylsilylethanol .

Industrial Production Methods

In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The reaction between trimethylchlorosilane and acetic anhydride is carried out under controlled conditions to ensure high yield and purity .

化学反应分析

Types of Reactions

Acetyltrimethylsilane undergoes various types of reactions, including:

Condensation: this compound can participate in condensation reactions to form larger molecules.

Carbon-Carbon Bond Formation: It is used in reactions that form carbon-carbon bonds, such as the synthesis of dihydrophenanthrenes via a C-C insertion reaction.

Reductive Amination: This reaction involves the conversion of a carbonyl group to an amine using a reducing agent.

Common Reagents and Conditions

Common reagents used in reactions with this compound include chlorotrimethylsilane, tert-butyllithium, and various acids and bases. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from reactions involving this compound include dihydrophenanthrenes, unsymmetrical biaryls, and various silicon-containing compounds .

科学研究应用

Organic Synthesis

Acetyltrimethylsilane serves as a reagent in organic synthesis, particularly for:

- Silicon-Containing Compounds: It is used to introduce acetyl groups into organic molecules, facilitating the synthesis of complex silicon-containing compounds.

- Palladium-Catalyzed Reactions: It acts as an acyl anion equivalent in palladium-catalyzed acetylation reactions of arenes, yielding various acylated products .

Biochemical Applications

- Protecting Agent: this compound is employed as a protecting group for alcohols and amines during organic synthesis, allowing for selective reactions without interference from reactive functional groups.

- Biocatalytic Applications: Recent studies have shown its effectiveness in biocatalytic asymmetric reductions using whole cells, such as Candida parapsilosis, to produce enantiopure compounds like 1-trimethylsilylethanol. This method utilizes biphasic systems with ionic liquids to enhance yield and selectivity .

Pharmaceutical Chemistry

This compound is instrumental in synthesizing pharmaceutical intermediates and active pharmaceutical ingredients. Its ability to form stable intermediates makes it valuable in drug development processes.

Industrial Applications

In industrial contexts, this compound is used as:

- Lubricants: Its properties make it suitable for applications requiring lubrication and waterproofing, particularly in textile and paper industries.

- Coatings and Adhesives: The compound contributes to the formulation of coatings that provide corrosion protection for metals .

Case Study 1: Biocatalytic Reduction

A study demonstrated the use of immobilized Candida parapsilosis cells to reduce this compound to (R)-1-trimethylsilylethanol using a biphasic system with ionic liquids. The results showed a maximum yield of 99.2% with an enantiomeric excess greater than 99.9%, highlighting the effectiveness of this method in producing silicon-containing drugs .

| Reaction Medium | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|

| Aqueous Monophase | 70.5 | Not specified |

| Ionic Liquid Biphasic | 99.2 | >99.9 |

Case Study 2: Palladium-Catalyzed Acetylation

In another study, this compound was used in a palladium-catalyzed reaction with aryl bromides to produce acylated arenes. The reaction conditions were optimized to achieve yields up to 79% with various substrates .

| Substrate | Yield (%) |

|---|---|

| p-Bromotoluene | 79 |

| p-Iodotoluene | Modest |

| Naphthyl Derivatives | High |

作用机制

The mechanism of action of acetyltrimethylsilane involves its ability to act as a protective agent for alcohols and amines. It forms stable silicon-containing intermediates that can be further manipulated in various chemical reactions. The molecular targets and pathways involved depend on the specific reaction and application .

相似化合物的比较

Similar Compounds

Trimethylsilyl Chloride: Used in similar reactions but with different reactivity and applications.

Trimethylsilyl Cyanide: Another organosilicon compound with distinct uses in organic synthesis.

Tris(trimethylsilyl)silane: Used as a reducing agent in organic synthesis.

Uniqueness

Acetyltrimethylsilane is unique due to its ability to act as both a protective agent and a reagent in various organic reactions. Its versatility and stability make it a valuable compound in both laboratory and industrial settings .

生物活性

Acetyltrimethylsilane (ATMS), an organosilicon compound with the chemical formula , is characterized by the presence of an acetyl group attached to a trimethylsilyl moiety. This compound has garnered interest due to its reactivity and versatility in organic synthesis, particularly in the introduction of acetyl groups into various substrates. Although specific biological activities of ATMS are not extensively documented, its potential interactions with biological systems warrant exploration.

This compound is typically synthesized through the reaction of trimethylsilyl chloride with acetic anhydride or acetyl chloride. The compound is a colorless, flammable liquid that can cause skin irritation upon contact. Its structure allows it to act as a stable acyl anion equivalent, which is useful in various chemical reactions, particularly in palladium-catalyzed cross-couplings with aryl halides to produce aryl methyl ketones .

Case Studies and Research Findings

-

Palladium-Catalyzed Acetylation :

- A study demonstrated the use of ATMS in palladium-catalyzed reactions to synthesize aryl methyl ketones. The methodology showed good yields (up to 90%) for various substrates, indicating its utility in organic synthesis .

- Table 1 summarizes the reaction conditions and yields for different aryl bromides reacted with ATMS:

Substrate Type Reaction Conditions Yield (%) p-Bromotoluene Pd(PPh₃)₄, CsF, 1,2-Dichloroethane, 75 °C, 6 h 79 p-Iodotoluene Similar conditions Modest Naphthyl Derivatives Various conditions Good - Electrophilic Substitution Reactions :

-

Biocompatibility Studies :

- Although specific studies on biocompatibility are scarce, the structural similarities between ATMS and other organosilicon compounds suggest that further investigation into its interaction with biological systems could be beneficial. For instance, organosilicon compounds have been shown to have varying degrees of cytotoxicity and biocompatibility depending on their structure .

属性

IUPAC Name |

1-trimethylsilylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12OSi/c1-5(6)7(2,3)4/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REDWSDBFBCDPNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13411-48-8 | |

| Record name | Acetyltrimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of acetyltrimethylsilane?

A1: The molecular formula of this compound is C5H12OSi, and its molecular weight is 116.23 g/mol.

Q2: What spectroscopic data is available for this compound?

A2: this compound has been characterized using various spectroscopic techniques, including mass spectrometry and infrared spectroscopy . These techniques provide insights into its fragmentation pattern, functional groups, and bonding characteristics.

Q3: What is the keto-enol equilibrium constant (pKE) of this compound in aqueous solution?

A3: The pKE of this compound has been determined to be 4.89, indicating that the keto form is favored in aqueous solution .

Q4: How is this compound used in the synthesis of gem-difluoroanalogues of monoterpenes?

A4: this compound reacts with trifluoromethyltrimethylsilane to generate an enol silyl ether, a key intermediate in the synthesis of 3,3-difluoro-6-methylhept-5-en-2-one. This ketone is a versatile precursor for synthesizing 4,4-difluoroterpenes, including difluorolinalool and difluorogeraniol .

Q5: Can this compound be used as a carbanion source in organic synthesis?

A5: Yes, this compound can act as a carbanion source in reactions with 2H-pyran-2-ones, leading to the formation of unsymmetrical biaryls . This approach provides a unique route to diversely substituted biaryls, important structural motifs in pharmaceuticals and materials science.

Q6: How is this compound employed in the synthesis of α-(trimethylsilyl)allenyl ketones?

A6: α-(Trimethylsilyl)allenyl ketones can be efficiently synthesized through a one-pot reaction involving propargylic chlorides and this compound . This reaction offers a streamlined approach to these valuable synthetic intermediates.

Q7: Describe the use of this compound in palladium-catalyzed acetylation reactions.

A7: this compound serves as an acyl anion equivalent in palladium-catalyzed coupling reactions with aryl bromides. This methodology enables the efficient synthesis of aryl methyl ketones, offering a valuable alternative to traditional Friedel-Crafts acylation .

Q8: How does this compound participate in tandem aldol-Tishchenko reactions?

A8: The enolate of this compound, generated by treatment with LDA, undergoes tandem aldol-Tishchenko reactions with aldehydes. This reaction sequence provides diastereoselective access to 1,3-diol derivatives, valuable building blocks in organic synthesis .

Q9: Can this compound be used as a substrate in biocatalytic asymmetric reduction?

A9: Yes, various microorganisms, including Candida parapsilosis and Rhodotorula sp. can reduce this compound asymmetrically to (R)- or (S)-1-trimethylsilylethanol, respectively. These chiral alcohols are valuable building blocks for synthesizing pharmaceuticals and agrochemicals.

Q10: How does the presence of a silicon atom in this compound affect its biocatalytic reduction?

A10: The silicon atom in this compound significantly influences its interaction with enzymes, often leading to higher reaction rates and enantioselectivities compared to its carbon analogue, 3,3-dimethyl-2-butanone . This highlights the potential of silicon-containing substrates for developing efficient biocatalytic processes.

Q11: What factors can impact the yield and enantioselectivity of this compound bioreduction?

A11: Several factors influence biocatalytic reduction, including:

- Microorganism/Enzyme Source: Different enzymes exhibit varying activities and selectivities towards this compound .

- Reaction Medium: Biphasic systems, organic solvents, and ionic liquids can significantly influence enzyme activity, stability, and selectivity .

- Carbon Source: The type and concentration of the carbon source in the culture medium can affect enzyme production and activity .

- Reaction Parameters: Optimizing parameters such as pH, temperature, substrate concentration, and enzyme loading is crucial for achieving high yields and enantioselectivities .

Q12: How does immobilization of biocatalysts affect the asymmetric reduction of this compound?

A12: Immobilization of enzymes or whole cells can enhance their stability and reusability in biocatalytic processes. For example, immobilizing Candida parapsilosis cells on calcium alginate improved the yield of (R)-1-trimethylsilylethanol compared to using free cells .

Q13: Can this compound be used in transcyanation reactions catalyzed by (R)-oxynitrilase?

A13: Yes, (R)-oxynitrilase from various plant sources effectively catalyzes the transcyanation of this compound with acetone cyanohydrin, yielding optically active (R)-2-trimethylsilyl-2-hydroxyl-propionitrile . This silicon-containing cyanohydrin is a valuable chiral building block.

Q14: What is the "silicon effect" observed in these biocatalytic transcyanation reactions?

A14: The presence of the silicon atom in this compound significantly enhances both the substrate conversion and the enantiomeric excess of the product compared to its carbon counterpart. This "silicon effect" highlights the unique influence of silicon on enzyme-substrate interactions .

Q15: Have there been computational studies on this compound and its reactions?

A15: Yes, theoretical calculations have been employed to study the basicity of phosphino(trimethylsilyl)carbenes, which are structurally related to this compound. These calculations provide insights into the pKa values of the corresponding conjugate acids and their reactivity with organic acids .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。